Dicyclopentyl-S-Bromobenzene Glutathione
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H36BrN3O6S |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
cyclopentyl (2S)-2-amino-5-[[(2R)-3-(4-bromophenyl)sulfanyl-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C26H36BrN3O6S/c27-17-9-11-20(12-10-17)37-16-22(25(33)29-15-24(32)35-18-5-1-2-6-18)30-23(31)14-13-21(28)26(34)36-19-7-3-4-8-19/h9-12,18-19,21-22H,1-8,13-16,28H2,(H,29,33)(H,30,31)/t21-,22-/m0/s1 |
InChI Key |
DABPWZJLWKRNPL-VXKWHMMOSA-N |
Isomeric SMILES |
C1CCC(C1)OC(=O)CNC(=O)[C@H](CSC2=CC=C(C=C2)Br)NC(=O)CC[C@@H](C(=O)OC3CCCC3)N |
Canonical SMILES |
C1CCC(C1)OC(=O)CNC(=O)C(CSC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N |
Origin of Product |
United States |
Enzymatic and Biochemical Interactions of Dicyclopentyl S Bromobenzene Glutathione
Interaction with Glutathione (B108866) S-Transferases (GSTs)
Structural Basis of GST-Compound Interaction
The interaction between Dicyclopentyl-S-Bromobenzene Glutathione and Glutathione S-Transferases (GSTs) is predicated on the well-defined, two-domain structure of the enzyme's active site. nih.govnih.gov Each GST subunit contains an active site composed of two distinct but adjacent regions: the G-site, which is specific for glutathione (GSH), and the H-site, which binds a wide array of hydrophobic electrophilic substrates. nih.govnih.gov
The binding of this compound to GST illustrates the classic mechanism of substrate recognition by this enzyme family. The glutathione tripeptide backbone of the compound is anchored within the hydrophilic G-site, a highly conserved region in the N-terminal domain of the enzyme. nih.govnih.gov This site is specifically evolved for the recognition of the γ-glutamyl, cysteinyl, and glycyl residues of glutathione. researchgate.netacs.org The γ-glutamyl residue, in particular, is crucial for the initial binding to the G-site. acs.org
Simultaneously, the hydrophobic S-bromobenzene moiety of the compound occupies the H-site, located in the more variable C-terminal domain. nih.gov The H-site's structural diversity among different GST isoenzymes is the primary determinant of their substrate specificity for various xenobiotics. nih.gov The binding of ligands can induce conformational changes in the enzyme, with the volume of the substrate-binding cavity adapting to the size of the bound molecule. nih.gov The hydrophobic and amphipathic nature of the S-bromobenzene group facilitates its interaction with the nonpolar residues that typically line the H-site pocket. This dual-site interaction positions the electrophilic center of the bromobenzene (B47551) ring in close proximity to the nucleophilic thiol group of the bound glutathione, facilitating the conjugation reaction that is the canonical function of GSTs.
Table 1: Characteristics of GST Active Site Regions
| Site | Location | Function | Key Characteristics |
| G-site | N-terminal Domain | Binds the glutathione (GSH) molecule. | Highly conserved across GST classes; rich in polar amino acid residues for specific interactions with the GSH backbone. nih.gov |
| H-site | C-terminal Domain | Binds the hydrophobic electrophilic substrate. | Structurally variable, determining substrate specificity; lined with hydrophobic amino acid residues. nih.gov |
The high-affinity binding of the glutathione portion of the molecule to the G-site is stabilized by a network of specific polar interactions with key amino acid residues. nih.gov These residues are largely conserved or conservatively replaced among GST classes, ensuring the enzyme's fidelity for its essential co-substrate. nih.gov Studies on various GST isoforms have identified several critical residues that directly interact with glutathione and contribute to its binding and catalytic activation. nih.govnih.gov
Table 2: Function of Key Amino Acid Residues in the GST G-site
| Residue (Example Isoform) | Role in Interaction with Glutathione |
| Arginine (e.g., Arg-14, Arg-66) | Interacts with the glutamyl α-carboxylate of GSH, contributing to binding affinity, structural stability, and ionization of the GSH thiol group. nih.govnih.gov |
| Lysine (e.g., Lys-45) | Contributes to the binding of the glutathione molecule. Mutation can alter substrate specificity. nih.gov |
| Glutamine (e.g., Gln-52, Gln-65) | Participates in the network of polar interactions that secure the GSH molecule within the G-site. nih.gov |
| Serine (e.g., Ser-65) | The conserved hydroxy group aids in glutathione binding and participates in a non-physical step of the catalytic mechanism. nih.gov |
| Aspartate (e.g., Asp-99) | Primarily contributes to the catalytic mechanism, potentially by participating in proton transfer. nih.gov |
Influence of Dicyclopentyl Moiety on GST Interaction
The presence of two cyclopentyl groups, likely as diesters on the glutamate (B1630785) and glycine (B1666218) carboxyl functions of the glutathione backbone, profoundly modifies the compound's interaction with GSTs. Esterification of glutathione derivatives is a common strategy to increase lipophilicity and enhance cell membrane permeability. researchgate.net
The primary influence of the dicyclopentyl moieties is the introduction of significant bulk and hydrophobicity. These nonpolar groups can extend into the hydrophobic H-site, which typically binds the xenobiotic substrate. This could lead to several outcomes:
Modified Substrate Specificity: By partially occupying the H-site, the cyclopentyl groups may sterically hinder the binding of traditional electrophilic substrates, potentially making the compound an inhibitor of the GST-catalyzed conjugation of other xenobiotics.
Conformational Constraints: Cyclopentane rings, while having some flexibility, can impose conformational rigidity. nih.gov The presence of these rigidifying structures could lock the glutathione backbone into a specific conformation within the G-site, which may affect the catalytic efficiency of the enzyme. The larger, hydrophobic nature of these groups may play a significant role in anchoring the entire molecule within the active site, potentially enhancing binding affinity in a manner analogous to how benzophenone groups have been observed to interact with the H-site. acs.org
Interactions with Other Glutathione-Dependent Enzymes and Systems (In Vitro)
Glutathione is a central molecule in a complex, integrated detoxification system. nih.gov Therefore, derivatives like this compound can interact with other enzymes that recognize and process glutathione or its conjugates.
Glutathione Reductase (GR) is a crucial enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form, glutathione disulfide (GSSG), thereby maintaining the cellular redox balance. mdpi.commdpi.com In vitro studies have demonstrated that glutathione S-conjugates can act as inhibitors of GR. For example, S-(2,4-dinitrophenyl)-glutathione has been shown to inhibit GR, with its binding site overlapping that of the natural substrate, GSSG. nih.gov Similarly, the acetaminophen-glutathione conjugate dose-dependently inhibits GR activity. cas.cz
Based on these findings, it is highly probable that this compound also inhibits GR. The mechanism is likely competitive inhibition, where the glutathione moiety of the conjugate competes with GSSG for binding to the enzyme's active site. nih.gov The bulky S-bromobenzene and dicyclopentyl groups would likely prevent the catalytic reduction that would normally occur with GSSG, leading to a decrease in the enzyme's ability to regenerate GSH.
Table 3: Inhibition of Glutathione Reductase by Glutathione S-Conjugates
| Inhibitor | Type of Inhibition | Ki Value / % Inhibition | Source |
| S-(2,4-dinitrophenyl)-glutathione | Reversible | Ki = 30 µM | nih.gov |
| Acetaminophen-glutathione conjugate | Dose-dependent | 61% inhibition at 3.7 mM | cas.cz |
The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II, is essential for detoxifying reactive α-ketoaldehydes, most notably methylglyoxal (B44143) (MG), a cytotoxic byproduct of glycolysis. nih.govdrugbank.com The system uses glutathione as a catalytic cofactor. drugbank.com
Structurally similar compounds, specifically S-p-bromobenzylglutathione cyclopentyl diester (BBGC), are well-characterized as potent inhibitors of Glyoxalase I. nih.govresearchgate.netnih.govmdpi.com BBGC acts as a cell-permeable prodrug that effectively targets Glo1. researchgate.netmdpi.com Inhibition of Glo1 by such compounds leads to the accumulation of cytotoxic methylglyoxal, which can induce dicarbonyl stress and trigger apoptosis, particularly in cells that overexpress Glo1, such as certain types of cancer cells. nih.govresearchgate.net Given the close structural analogy, this compound is expected to be a potent inhibitor of Glyoxalase I. The S-bromobenzene group mimics the structure of the transition state intermediate, S-D-lactoylglutathione, allowing it to bind tightly to the Glo1 active site and block its function.
Table 4: Activity of Glyoxalase I Inhibitors
| Compound | Target Enzyme | Effect | Biological Consequence |
| S-p-bromobenzylglutathione cyclopentyl diester (BBGC) | Glyoxalase I (Glo1) | Potent inhibition. nih.govmdpi.com | Accumulation of methylglyoxal; induction of apoptosis in Glo1-overexpressing cancer cells. nih.gov |
Glutaredoxin System Interactions
The glutaredoxin (Grx) system, a key component of cellular thiol-disulfide redox regulation, is anticipated to interact with this compound. While direct studies on this specific conjugate are not available, the established function of the Grx system provides a framework for its putative interactions. The glutaredoxin enzymes, particularly class-1 glutaredoxins, are cytosolic, glutathione (GSH)-dependent oxidoreductases that specifically catalyze the reversible S-glutathionylation of proteins. nih.gov This process involves the formation of mixed disulfides between GSH and protein thiols, which can act as a regulatory switch for protein function and protect thiols from irreversible oxidation. nih.gov
The interaction with this compound would likely be mediated by the deglutathionylation activity of glutaredoxin. In this proposed mechanism, the active-site thiolate of glutaredoxin would attack the sulfur atom of the glutathione moiety in the this compound conjugate. This would lead to the formation of a glutathionylated glutaredoxin intermediate and the release of dicyclopentyl-S-bromobenzene. Subsequently, a molecule of GSH would react with the glutathionylated glutaredoxin to regenerate the active enzyme and produce glutathione disulfide (GSSG). This latter step is crucial for the catalytic cycle of the glutaredoxin system. nih.govnih.gov The efficiency of this interaction would likely be influenced by the affinity of glutaredoxin for the glutathione portion of the conjugate. nih.gov
Non-Enzymatic Conjugation and Reactivity (In Vitro)
The non-enzymatic reactions of this compound are governed by the chemical properties of the glutathione conjugate and its interaction with other nucleophilic species in the cellular environment.
Spontaneous Reaction Rates with Nucleophiles (e.g., Thiols)
In the absence of enzymatic catalysis, this compound can potentially react with other low-molecular-weight thiols through thiol-disulfide exchange reactions. The rate of these spontaneous reactions is generally slower than enzyme-catalyzed reactions. The reaction would involve the nucleophilic attack of a thiol on one of the sulfur atoms of the disulfide bond within the glutathionylated conjugate.
While specific kinetic data for this compound is not available, studies on similar S-substituted glutathione conjugates indicate that the reaction rates are dependent on the concentration of the reacting thiol and the intrinsic reactivity of the disulfide bond. The table below provides a hypothetical representation of potential reaction rates based on general principles of thiol-disulfide exchange.
| Nucleophile (Thiol) | Concentration (mM) | Hypothetical Rate Constant (M⁻¹s⁻¹) |
| Cysteine | 1 | 0.1 - 1.0 |
| N-acetylcysteine | 1 | 0.05 - 0.5 |
| Coenzyme A | 1 | 0.2 - 1.5 |
pH-Dependent Reactivity Profiles
The reactivity of this compound in non-enzymatic reactions is expected to be significantly influenced by pH. The ionization state of the reacting thiol is a critical factor, as the thiolate anion (S⁻) is a much stronger nucleophile than the protonated thiol (SH). The pKa of the thiol group of glutathione is approximately 9.2. Therefore, as the pH of the environment approaches and exceeds this pKa, the concentration of the more reactive thiolate species increases, leading to an enhanced rate of reaction.
The pH profile of the reaction would likely show a sigmoidal curve, with the reaction rate increasing as the pH rises. This is a common characteristic for reactions involving thiols. nih.gov For instance, the reaction of glutathione with other electrophiles has been shown to be pH-dependent. nih.gov The following table illustrates the expected trend in the relative reaction rate of this compound with a generic thiol nucleophile at different pH values.
| pH | Relative Reaction Rate |
| 6.0 | 0.1 |
| 7.0 | 1.0 |
| 7.4 | 2.5 |
| 8.0 | 6.3 |
| 9.0 | 15.8 |
Metabolic Transformation Pathways in Vitro Models
Formation of Mercapturic Acid Pathway Intermediates (In Vitro)
The mercapturic acid pathway is a major route for the detoxification and elimination of xenobiotics conjugated to glutathione (B108866). nih.govtandfonline.comresearchgate.net This multi-step enzymatic process converts glutathione S-conjugates into more water-soluble mercapturic acids (N-acetyl-L-cysteine S-conjugates), which can be readily excreted. nih.govwikipedia.org In vitro systems have elucidated the sequential action of several key enzymes in this pathway. acs.org
The initial step in the catabolism of the S-Bromobenzene Glutathione conjugate is catalyzed by γ-Glutamyltransferase (GGT). taylorandfrancis.com GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond between the glutamate (B1630785) and cysteine residues of the glutathione molecule. clinisciences.comsigmaaldrich.com In vitro assays using purified GGT or tissue homogenates demonstrate that this reaction transfers the γ-glutamyl moiety to an acceptor molecule, liberating the corresponding S-(bromobenzene)-cysteinylglycine dipeptide conjugate. nih.govbioassaysys.com This enzymatic action is the committed step for processing glutathione S-conjugates within the mercapturic acid pathway. taylorandfrancis.com
Following the action of GGT, the resulting cysteinylglycine (B43971) S-conjugate is a substrate for various dipeptidases. nih.govtandfonline.comnih.gov These enzymes, also known as cysteinylglycinases, hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues. nih.govnih.gov In vitro studies using purified dipeptidases or kidney cortex membrane preparations have shown that this cleavage releases glycine and forms the S-(bromobenzene)-L-cysteine S-conjugate. nih.gov The rate of this hydrolysis can be influenced by the nature of the substituent attached to the cysteine's sulfur atom. nih.gov
The final step in this pathway is the N-acetylation of the L-cysteine S-conjugate to form the corresponding mercapturic acid. nih.govnih.gov This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (EC 2.3.1.80), which utilizes acetyl-CoA as the acetyl group donor. taylorandfrancis.comwikipedia.org In vitro studies using kidney cytosol or microsomal fractions, which contain this enzyme, have demonstrated the conversion of various S-substituted L-cysteine conjugates into their N-acetylated forms. nih.gov This acetylation step significantly increases the polarity of the metabolite, finalizing its preparation for elimination. nih.gov
Table 1: Enzymatic Steps in the In Vitro Formation of Mercapturic Acid from S-Bromobenzene Glutathione
| Step | Enzyme | Substrate (Intermediate) | Product (Intermediate) | In Vitro System |
|---|---|---|---|---|
| 1 | γ-Glutamyltransferase (GGT) | S-Bromobenzene Glutathione | S-Bromobenzene-cysteinylglycine | Purified GGT, Tissue Homogenates |
| 2 | Dipeptidase | S-Bromobenzene-cysteinylglycine | S-Bromobenzene-L-cysteine | Purified Dipeptidase, Kidney Cortex Prep. |
| 3 | Cysteine S-conjugate N-acetyltransferase | S-Bromobenzene-L-cysteine | N-acetyl-S-bromobenzene-L-cysteine (Mercapturic Acid) | Kidney Cytosol/Microsomes |
Investigation of Other Potential Biotransformations (In Vitro)
Beyond the mercapturic acid pathway, the unique structure of Dicyclopentyl-S-Bromobenzene Glutathione allows for other significant in vitro biotransformations. These include the cleavage of its ester bonds and potential oxidative metabolism of the aromatic ring.
The "dicyclopentyl" designation in the compound's name indicates that it is a diester prodrug. This chemical modification is designed to enhance cell permeability. Research on the closely related compound, S-p-bromobenzylglutathione cyclopentyl diester, shows that it is delivered into the cytosol of cells where it is de-esterified by cytosolic nonspecific esterases. nih.govacs.orgnih.gov Therefore, in vitro incubations of this compound with cytosolic fractions containing these esterases are expected to result in the hydrolytic cleavage of the two cyclopentyl ester groups. nih.gov This hydrolysis is a critical bioactivation step, releasing the pharmacologically active S-Bromobenzene Glutathione conjugate inside the cell, which can then undergo further metabolism. nih.gov
The bromobenzene (B47551) moiety of the conjugate can be a substrate for oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes. nih.govmdpi.com In vitro studies using liver microsomes, which are rich in CYP450 enzymes, are a standard method for investigating the formation of oxidative metabolites. nih.gov The incubation of bromobenzene in hepatic microsomal systems has been shown to generate reactive intermediates that form glutathione adducts. nih.gov Similarly, glutathione conjugates themselves can undergo further oxidative metabolism on the xenobiotic portion of the molecule. nih.govmdpi.com
In vitro microsomal systems can be used to assess the potential for hydroxylation or other oxidative modifications on the bromobenzene ring of the S-Bromobenzene Glutathione conjugate. nih.gov The formation of such metabolites can be detected and characterized using advanced analytical techniques. Furthermore, the generation of reactive oxidative metabolites can be indirectly measured through in vitro assays that monitor the depletion of glutathione, which acts as a trap for these reactive species. nih.govfrontiersin.org
Table 2: Summary of Other Potential In Vitro Biotransformations
| Biotransformation Pathway | Key Enzymes/Conditions | Expected Outcome | In Vitro Model System |
|---|---|---|---|
| Hydrolytic Cleavage | Cytosolic nonspecific esterases | Release of S-Bromobenzene Glutathione from its dicyclopentyl ester prodrug form. | Cytosolic Fractions |
| Oxidative Metabolism | Cytochrome P450 (CYP450) monooxygenases | Formation of hydroxylated or other oxidized metabolites on the bromobenzene ring. | Liver Microsomes |
Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations
Impact of Bromobenzene (B47551) Substitution Pattern on Biological Activity (In Vitro)
The bromobenzene component of the molecule is a key determinant of its interaction with target enzymes. The position of the bromine atom and the presence of other substituents on the aromatic ring significantly modulate the compound's electronic properties and, consequently, its biological efficacy.
Positional Isomer Effects (e.g., Ortho, Meta, Para Bromination)
The location of the bromine substituent on the benzene (B151609) ring—ortho, meta, or para—is crucial in defining the molecule's activity. Research on related compounds, such as S-(bromobenzyl)glutathione, has shown that the para-substituted isomer is a particularly potent inhibitor of the enzyme glyoxalase I. nih.govacs.org This preference can be attributed to the electronic effects of the halogen.
Halogens like bromine exert a dual electronic influence: an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.org The resonance effect, which increases electron density at the ortho and para positions, can stabilize intermediates formed during enzymatic reactions or enhance binding interactions within the enzyme's active site. libretexts.org While the inductive effect deactivates the ring, the resonance effect directs interactions to the ortho and para positions. The para position often provides the most favorable orientation for fitting into an enzyme's active site, avoiding the steric hindrance that can occur with ortho-substitution.
| Isomer Position | Governing Electronic Effects | Anticipated Impact on Biological Activity |
|---|---|---|
| Para | Strong resonance effect, moderate inductive effect. Favorable steric profile. | Often the most potent configuration, as seen in S-(p-bromobenzyl)glutathione, due to optimal electronic and steric fit in the enzyme active site. nih.govacs.org |
| Ortho | Strong resonance and inductive effects. | Activity may be reduced due to potential steric clashes with the enzyme's active site. |
| Meta | Primarily inductive effect; resonance effect is not directed to this position. libretexts.org | Generally exhibits the lowest activity as it lacks the electronic stabilization provided by resonance effects at the active site. |
Influence of Other Aromatic Substituents
The introduction of other substituents onto the bromobenzene ring would further alter the molecule's activity. Electron-donating groups (EDGs), such as methoxy (B1213986) or amino groups, would be expected to increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of an enzyme's active site. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density, which could be favorable for interactions with electron-rich pockets in the target protein. The nature and position of these additional groups add another layer of complexity to the SAR, allowing for the precise tuning of the compound's inhibitory potential.
Role of Dicyclopentyl Moiety in Modulating Interactions
The "Dicyclopentyl" portion of the name refers to the esterification of the glutamate (B1630785) and glycine (B1666218) carboxyl groups of the glutathione (B108866) backbone with cyclopentanol (B49286). This modification is critical for cellular uptake and significantly influences the compound's potency. acs.orgnih.gov
Steric and Electronic Effects on Enzyme Binding
Studies comparing various alkyl and cycloalkyl diesters of S-(p-bromobenzyl)glutathione have identified the cyclopentyl diester as the most potent derivative against human leukemia 60 cells in vitro, with a median growth inhibitory concentration (GC50) of 4.23 µM. nih.govacs.org This is significantly more potent than linear alkyl diesters, such as the n-propyl diester (GC50 of 7.77 µM). nih.gov
The superior activity of the dicyclopentyl derivative is likely due to a combination of steric and electronic factors:
Steric Effects : The bulky and rigid structure of the cyclopentyl groups can enhance binding affinity by creating a more defined and constrained conformation of the molecule. This pre-organization reduces the entropic penalty upon binding to the enzyme's active site. Furthermore, this steric bulk can displace water molecules from the active site, leading to more favorable hydrophobic interactions. nih.gov
| Glutathione Diester Derivative | Median Growth Inhibitory Concentration (GC50) in HL-60 Cells (µM) | Reference |
|---|---|---|
| S-(p-bromobenzyl)glutathione cyclopentyl diester | 4.23 ± 0.01 | nih.gov |
| S-(p-bromobenzyl)glutathione n-propyl diester | 7.77 ± 0.01 | nih.gov |
Influence on Metabolic Stability in In Vitro Systems
The cyclopentyl groups can sterically hinder the approach of esterase enzymes, potentially slowing the rate of hydrolysis compared to less bulky linear alkyl esters. This could lead to a more sustained release of the active inhibitor within the cell, prolonging its therapeutic effect in an in vitro setting. The rate of this de-esterification process is crucial; it must be slow enough to allow the prodrug to reach its target but fast enough to release the active inhibitor in effective concentrations.
Relationship Between Conjugation Site and Biochemical Activity
The biochemical activity of Dicyclopentyl-S-Bromobenzene Glutathione is fundamentally linked to the thioether bond formed between the bromobenzene moiety and the glutathione backbone. This conjugation occurs at the sulfhydryl (-SH) group of the cysteine residue within glutathione. mdpi.com
This process is not a direct reaction with bromobenzene itself. Rather, bromobenzene is first metabolically activated, often by cytochrome P-450 enzymes, to form a reactive electrophilic intermediate, such as an epoxide. nih.gov This electrophile is then susceptible to nucleophilic attack by the thiolate anion (GS⁻) of glutathione. This reaction, which can occur spontaneously but is often catalyzed by glutathione S-transferase (GST) enzymes, results in the formation of the S-conjugate. mdpi.comnih.gov
The resulting S-(bromobenzyl)glutathione is the molecule responsible for the observed biochemical activity, acting as a competitive inhibitor of enzymes like glyoxalase I. nih.govacs.org The diesterification with cyclopentanol is a subsequent modification to this active conjugate to enhance its delivery into cells. Therefore, the entire biological function of the compound hinges on the initial S-conjugation event, which transforms a relatively inert aromatic hydrocarbon into a potent enzyme inhibitor.
Comparative Analysis with Other S-Substituted Glutathione Analogues
A significant body of research has focused on the inhibition of glyoxalase I, a key enzyme in the detoxification of methylglyoxal (B44143), a cytotoxic byproduct of metabolism. The S-substituent of glutathione analogues is pivotal in their ability to inhibit this enzyme. Early studies demonstrated that S-arylglutathiones are particularly effective, suggesting the presence of a nonpolar region on the enzyme that can be exploited for enhanced binding. For instance, S-(p-bromobenzyl)glutathione exhibits a staggering 920-fold greater binding affinity to glyoxalase I compared to S-methylglutathione, highlighting the profound impact of the aryl substitution. umn.edu
Further investigations into S-(p-bromobenzyl)glutathione diesters have revealed that modifications to the glutamate and glycine residues can also modulate activity. These diesters are designed to be prodrugs, capable of crossing the cell membrane and then being hydrolyzed by intracellular esterases to release the active S-substituted glutathione. nih.gov A comparative study of various alkyl and cycloalkyl diesters of S-(p-bromobenzyl)glutathione demonstrated that the nature of the ester group significantly affects the compound's antitumor activity.
The cyclopentyl diester of S-(p-bromobenzyl)glutathione emerged as a particularly potent derivative. nih.gov This compound, structurally related to the subject of this article, displayed a median growth inhibitory concentration (GC50) of 4.23 µM against human leukemia 60 (HL60) cells. nih.govnih.gov This was the most potent compound in the series, which also included various n-alkyl diesters. For instance, the n-propyl diester was the most active among the n-alkyl series, with a GC50 value of 7.77 µM. nih.gov
The antitumor activity of these compounds is linked to their ability to inhibit glyoxalase I within cancer cells, leading to an accumulation of cytotoxic methylglyoxal and subsequent induction of apoptosis. nih.gov The superior activity of the cyclopentyl diester suggests that the size and conformation of the cycloalkyl group are optimal for cellular uptake, enzymatic hydrolysis, or interaction with the target enzyme. nih.gov
Below is a data table comparing the in vitro antitumor activity of S-(p-bromobenzyl)glutathione diester analogues against human leukemia 60 (HL60) cells.
| Compound | Ester Substituent | GC50 (µM) |
| S-(p-bromobenzyl)glutathione n-propyl diester | n-propyl | 7.77 |
| S-(p-bromobenzyl)glutathione cyclopentyl diester | cyclopentyl | 4.23 |
This table presents a selection of data from a broader study to illustrate the structure-activity relationship.
The development of quantitative structure-activity relationships (QSAR) for the inhibition of glyoxalase I by a series of 37 S-substituted glutathiones further underscores the importance of the S-substituent. nih.gov These studies have shown that hydrophobic and molar refractivity parameters of the substituents are key determinants of inhibitory potency. nih.gov While a direct comparison with this compound is not possible due to the lack of specific data, the established principles from these analogue studies strongly suggest that the dicyclopentyl and bromobenzene moieties would significantly influence its interaction with target proteins. The bulky, hydrophobic nature of the dicyclopentyl groups, combined with the electronic properties of the bromobenzene ring, would likely result in a distinct biological activity profile.
Analytical Methodologies for Identification and Quantification in Research Systems
Mass Spectrometry (MS) Based Approaches
Mass spectrometry stands as the cornerstone for the analysis of GSH conjugates like Dicyclopentyl-S-Bromobenzene Glutathione (B108866). It allows for the determination of molecular weight and the elemental composition of the parent molecule and its fragments, providing definitive structural information. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful tools in this context. waters.comresearchgate.net
High-Resolution Accurate Mass Spectrometry (HRAM) provides highly accurate mass measurements, which are essential for determining the elemental formula of an unknown compound. scirp.orgscirp.org This capability is critical for distinguishing between isobaric interferences—molecules that have the same nominal mass but different exact masses and elemental compositions. For GSH conjugates, HRAM can confirm the presence of sulfur and, in the case of Dicyclopentyl-S-Bromobenzene Glutathione, bromine, by matching the measured mass to the theoretical mass with a high degree of confidence. nih.gov
Instruments like the Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers deliver the mass accuracy required for these analyses. scirp.orgnih.govresearchgate.net The high resolving power of these instruments helps to unambiguously identify GSH adducts in complex mixtures, which is a common challenge in metabolite profiling studies. nih.govacs.orgresearchgate.net
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of glutathione conjugates. nih.govnih.govnih.gov In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a molecular fingerprint that helps to identify the structure of the precursor ion, including the site of glutathione conjugation. nih.govfrontiersin.orgnih.govresearchgate.net
Collision-Induced Dissociation (CID) is the most common fragmentation technique used in tandem mass spectrometry. wikipedia.org In CID, ions are accelerated and collided with neutral gas molecules, causing them to fragment. wikipedia.org Glutathione conjugates exhibit characteristic fragmentation patterns under CID that are highly diagnostic. acs.org
The fragmentation behavior can help differentiate between various structural classes of GSH conjugates, such as those formed on aliphatic, aromatic, or benzylic carbons. nih.gov For instance, aromatic conjugates often yield specific ion types resulting from cleavage of the cysteinyl C-S bond, while benzylic conjugates show different cleavage patterns. nih.gov The fragmentation of the glutathione moiety itself also produces several signature ions. tandfonline.comresearchgate.net
| Ion Type | Description | Typical m/z (Positive Mode) | Significance |
|---|---|---|---|
| [M+H]⁺ | Protonated molecule | Variable | Precursor ion for MS/MS analysis |
| [M+H - 129]⁺ | Loss of pyroglutamic acid | Variable | Characteristic neutral loss for GSH conjugates tandfonline.com |
| [M+H - 75]⁺ | Loss of glycine (B1666218) | Variable | Common fragmentation of the GSH backbone acs.org |
| m/z 272 | Deprotonated γ-glutamyl-dehydroalanyl-glycine (Negative Mode) | 272.0888 | Key diagnostic ion in negative mode precursor ion scans nih.govacs.org |
Electron-Activated Dissociation (EAD) is a newer fragmentation technique that provides complementary and often more detailed structural information than CID. sciex.com EAD utilizes interactions between ions and low-energy electrons to induce fragmentation. researchgate.net This method is particularly advantageous for determining the precise location of modifications on a molecule, such as the site of glutathione conjugation. nih.govnih.gov
A key benefit of EAD is its ability to cleave bonds that are often stable under CID conditions while preserving weaker bonds, such as the glycosidic bond in glucuronide conjugates or the sulfur-carbon bond in GSH conjugates. nih.govresearchgate.net This provides unique fragment ions that can definitively pinpoint the site of attachment on the parent molecule, overcoming a common limitation of CID where fragmentation patterns can sometimes be ambiguous. nih.govnih.govtechnologynetworks.com
Neutral loss scanning is a widely used MS/MS technique for the selective detection of compounds that lose a specific neutral fragment upon dissociation. Glutathione conjugates are ideal candidates for this approach because they undergo a characteristic neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety, when analyzed in positive ion mode. nih.govnih.govsciex.comwaters.com By setting the mass spectrometer to scan for all precursor ions that result in this specific mass loss, it is possible to selectively detect potential GSH adducts within a complex biological sample. nih.govsciex.com
In negative ion mode, a complementary technique is precursor ion scanning for the fragment ion at m/z 272. tandfonline.comsciex.com This ion corresponds to the deprotonated γ-glutamyl-dehydroalanyl-glycine portion of the molecule and is a highly specific marker for GSH conjugates. acs.orgresearchgate.net
| Scan Mode | Ionization Mode | Monitored Transition | Application |
|---|---|---|---|
| Neutral Loss Scan | Positive | Loss of 129 Da (Pyroglutamic acid) | Screening for GSH conjugates nih.govwaters.com |
| Neutral Loss Scan | Positive | Loss of 307 Da (Intact GSH) | Screening for benzylic GSH adducts tandfonline.com |
| Precursor Ion Scan | Negative | Precursors of m/z 272 | Specific screening for GSH conjugates tandfonline.comsciex.com |
To enhance the confidence of identification and avoid false positives, stable isotope-labeled glutathione is often used as a trapping agent in metabolic studies. nih.govacs.orgresearchgate.net In this approach, a 1:1 mixture of natural glutathione and a stable isotope-labeled version (e.g., containing ¹³C and/or ¹⁵N) is included in the incubation mixture. acs.orgthermofisher.com
Any reactive metabolite that is trapped by glutathione will form two conjugates: one with the natural GSH and one with the labeled GSH. In the mass spectrum, these two conjugates will appear as a characteristic "twin ion" doublet, separated by a specific mass difference (e.g., 3.0037 Da for [¹³C₂,¹⁵N]-GSH). acs.orgthermofisher.com This unique isotopic signature provides an unambiguous marker for identifying GSH-trapped metabolites, greatly facilitating their detection in complex chromatograms and distinguishing them from background ions. acs.orgthermofisher.com This method significantly increases the selectivity and sensitivity of GSH conjugate detection. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy stands as the cornerstone for the absolute structural elucidation of this compound. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete covalent framework of the molecule, confirm the site of conjugation, and establish stereochemical relationships. nih.govnih.gov
The analysis begins with 1D NMR experiments, namely ¹H (proton) and ¹³C (carbon-13) spectroscopy. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (proton count). For this compound, this spectrum would display characteristic signals for the aromatic protons of the bromobenzene (B47551) ring, the aliphatic protons of the two cyclopentyl groups, and the distinct amino acid residues of the glutathione backbone (glutamate, cysteine, and glycine). nih.govnih.gov The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.
To assemble the molecular puzzle, 2D NMR techniques are employed. nih.govacs.org These experiments reveal correlations between nuclei, allowing for the definitive assignment of the 1D signals.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton networks within the cyclopentyl rings and through the amino acid residues of the glutathione moiety. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying quaternary carbons (which have no attached protons) and for connecting the different structural fragments of the molecule, such as linking the dicyclopentyl-bromobenzene group to the glutathione backbone. nih.gov
A hypothetical table of expected ¹H and ¹³C chemical shifts, based on the analysis of similar glutathione S-conjugates, is presented below. nih.govnih.gov Actual values would be determined experimentally.
Table 1: Hypothetical NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Glutamate (B1630785) (γ-Glu) α-H | ~3.8 - 4.0 | ~55 | γ-Glu C=O |
| Cysteine (Cys) α-H | ~4.5 - 4.7 | ~54 | Cys β-CH₂, Cys C=O |
| Cysteine (Cys) β-H | ~3.1 - 3.4 | ~32 | Aromatic C-S, Cys α-CH |
| Glycine (Gly) α-H | ~3.9 - 4.1 | ~43 | Gly C=O |
| Aromatic Protons (Bromobenzene) | ~7.2 - 7.6 | ~120 - 135 | Aromatic C-S, Aromatic C-Br |
| Cyclopentyl Protons | ~1.5 - 2.5 | ~25 - 45 | Aromatic Carbons |
The precise site of conjugation is unequivocally confirmed using HMBC. A key correlation would be observed between the cysteine β-protons (Cys β-H) of the glutathione moiety and the aromatic carbon of the bromobenzene ring directly attached to the sulfur atom (C-S). nih.gov This long-range correlation provides definitive proof that the linkage occurs through the thiol group of the cysteine residue. The absence of significant chemical shift changes in the glutamate or glycine residues would further confirm that no esterification has occurred at the carboxylic acid positions.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for isolating this compound from reaction mixtures or biological matrices, assessing its purity, and performing quantification. bohrium.comresearchgate.net
HPLC is a robust and widely used technique for the analysis of glutathione conjugates. nih.govspringernature.commdpi.com A typical method involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
Stationary Phase: Octadecylsilane (C18) columns are most common for separating moderately nonpolar compounds like this conjugate.
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727).
Detection: UV detection is suitable due to the presence of the bromobenzene chromophore. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method. nih.govmass-analytica.com
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), allowing for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. sygnaturediscovery.comwaters.com The fundamental principles of separation are the same as HPLC (typically reversed-phase), but the operational pressures are much higher. This technique is ideal for high-throughput screening or when analyzing complex samples where enhanced separation of the target conjugate from other metabolites is required. sygnaturediscovery.com
Since glutathione is an intrinsically chiral molecule (composed of L-amino acids), and the conjugation could potentially create new stereocenters, the resulting product may exist as a mixture of stereoisomers (diastereomers). nih.gov Chiral chromatography is specifically designed to separate these isomers. nih.gov
This separation is typically achieved using a chiral stationary phase (CSP). chiralpedia.com CSPs are made by bonding a single enantiomer of a chiral selector to the silica (B1680970) support. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely applicable and effective for separating a broad range of chiral compounds. nih.gov The separation occurs because the two stereoisomers form transient, diastereomeric complexes with the chiral stationary phase that have different energies, leading to different retention times on the column. chiralpedia.commdpi.com The choice of mobile phase (normal-phase or reversed-phase) and the specific CSP is determined through methodical screening to achieve optimal resolution of the stereoisomers.
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in visualizing and understanding how a ligand such as Dicyclopentyl-S-Bromobenzene Glutathione (B108866) might interact with a biological target. These computational techniques model the physical behavior of atoms and molecules, providing a dynamic view of the binding process.
The primary enzymatic targets for glutathione conjugates are Glutathione S-Transferases (GSTs). researchgate.net Modeling the interaction of Dicyclopentyl-S-Bromobenzene Glutathione with GSTs is crucial for understanding its metabolic fate. Molecular docking simulations are employed to predict the preferred binding orientation of the molecule within the enzyme's active site. researchgate.net
The GST active site is composed of two main regions: the G-site, which is highly specific for binding the glutathione (GSH) moiety, and the adjacent H-site, which is a more variable, hydrophobic pocket that accommodates the electrophilic substrate (in this case, the dicyclopentyl-bromobenzene group). mdpi.com
Docking algorithms would position the glutathione portion of the molecule within the G-site, forming key hydrogen bonds and electrostatic interactions with conserved residues. nih.gov The dicyclopentyl and bromobenzene (B47551) moieties would be situated within the hydrophobic H-site. The large, bulky dicyclopentyl groups would likely require an accommodating H-site, suggesting a potential selectivity for specific GST isozymes with larger active site volumes. Covalent docking methods can also be utilized to model the formation of the covalent bond between the sulfur atom of glutathione and the bromobenzene ring, providing a more accurate representation of the final conjugate within the active site. nih.govacs.org
Once a plausible binding pose is identified through docking, molecular dynamics (MD) simulations are performed to analyze the stability of the enzyme-ligand complex and explore its conformational landscape. researchgate.net MD simulations, often run for nanoseconds to microseconds, track the movements of every atom in the system over time, providing a detailed picture of the binding dynamics.
Analysis of MD trajectories reveals the stability of crucial interactions, such as hydrogen bonds between the glutathione backbone and the G-site residues. mdpi.com It also shows how the flexible dicyclopentyl groups and the bromobenzene ring adapt their conformation to fit optimally within the H-site. researchgate.net The flexibility of glutathione itself allows it to adopt various conformations in solution, but upon binding, it is typically constrained into a specific, energetically favorable conformation. researchgate.net
Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be employed to quantify the strength of the interaction. mdpi.com These calculations dissect the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation energy), offering a detailed understanding of the forces driving complex formation.
Interactive Table 1: Illustrative Binding Free Energy Contributions for this compound with a GST Isozyme
Note: The following data are hypothetical and presented for illustrative purposes to demonstrate typical outputs of MM/GBSA calculations.
| Energy Component | Calculated Value (kcal/mol) | Role in Binding |
| Van der Waals Energy | -45.8 | Favorable hydrophobic interactions in H-site |
| Electrostatic Energy | -28.2 | Key hydrogen bonds and charge interactions in G-site |
| Polar Solvation Energy | +35.5 | Unfavorable energy from desolvating polar groups |
| Non-Polar Solvation Energy | -5.1 | Favorable energy from burying hydrophobic surface |
| Total Binding Energy | -43.6 | Overall predicted binding affinity |
MD simulations are also invaluable for studying the dynamics of the enzyme's active site upon ligand binding. The binding of a substrate can induce conformational changes that are critical for catalysis and product release. nih.gov For instance, some GSTs possess a flexible C-terminal helix that acts as a "lid" over the active site. nih.gov The binding and conjugation of the substrate can influence the opening and closing of this lid, which is essential for protecting the reaction intermediate and facilitating the release of the final product, this compound.
Computational studies can monitor the flexibility of key active site residues. A conserved tyrosine or serine residue in the G-site is known to play a crucial role in activating the glutathione thiol group for nucleophilic attack. acs.org MD simulations can probe the dynamics of the hydrogen bond between this residue and the sulfur atom of glutathione, providing insights into its catalytic role. nih.gov The simulations can reveal how the presence of the bulky dicyclopentyl-bromobenzene moiety in the H-site might allosterically affect the positioning and dynamics of these catalytic residues in the G-site.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of electronic structure and can be used to investigate reaction mechanisms and predict molecular reactivity. mdpi.comnih.gov
The formation of this compound from glutathione and a bromobenzene precursor (likely activated by the dicyclopentyl groups) is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net Quantum chemical calculations can elucidate the detailed steps of this reaction pathway.
The reaction begins with the nucleophilic attack of the glutathione thiolate anion (GS⁻) on the carbon atom of the bromobenzene ring that bears the bromine atom. DFT calculations can map the potential energy surface of this reaction, identifying the transition state and any intermediates. diva-portal.org In a typical SNAr reaction, the attack of the nucleophile leads to the formation of a high-energy intermediate known as a Meisenheimer complex, where both the incoming sulfur and the outgoing bromine are attached to the same carbon atom, disrupting the ring's aromaticity. nih.gov However, for less-activated systems like chloro- or bromobenzene, some studies suggest the reaction may proceed through a single, concerted transition state rather than a stable intermediate. researchgate.net
Calculations would determine the activation energy (the energy barrier that must be overcome for the reaction to proceed), providing a quantitative measure of the reaction rate. By modeling the structures of the reactant, transition state, and product, these methods offer a precise picture of the bond-breaking and bond-forming processes.
Interactive Table 2: Illustrative Calculated Energies for the SNAr Reaction Pathway
Note: The following data are hypothetical and based on typical values for SNAr reactions, presented for illustrative purposes.
| Reaction Species | Relative Energy (kcal/mol) | Description |
| Reactants (GS⁻ + Bromobenzene) | 0.0 | Initial state of the separated reactants |
| Transition State (TS) | +22.5 | Highest energy point, representing the activation barrier |
| Meisenheimer Intermediate | +5.3 | A potential, short-lived intermediate species |
| Products (Conjugate + Br⁻) | -15.8 | Final, more stable state of the products |
Quantum chemical calculations can determine a range of electronic properties that are fundamental to the reactivity of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Furthermore, calculating the molecular electrostatic potential (MEP) map visually represents the charge distribution across the molecule. The MEP map would highlight the electron-rich regions, such as the oxygen atoms of the glutathione carboxyl groups, and electron-deficient regions, which are susceptible to nucleophilic attack. This information is valuable for predicting how the molecule will interact with the enzyme's active site and other biological molecules. Reactivity indices, derived from DFT, can be used to predict which sites on the molecule are most likely to be involved in further metabolic reactions. nih.gov
Energetics of Conjugation Pathways
The formation of this compound involves the conjugation of glutathione (GSH) with a dicyclopentyl-bromobenzene precursor. This reaction, a key step in detoxification pathways, can proceed through different mechanisms, primarily enzymatic catalysis by Glutathione S-transferases (GSTs) or, less commonly, non-enzymatic reaction. nih.govmdpi.com Computational chemistry provides a powerful tool to investigate the energetics of these pathways, determining their feasibility and relative rates.
Using quantum mechanical methods such as Density Functional Theory (DFT), the potential energy surface of the reaction can be mapped. This allows for the calculation of critical energetic parameters that govern the reaction kinetics and thermodynamics. The two primary parameters of interest are:
Activation Energy (Ea): This is the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction rate. For GST-catalyzed pathways, the enzyme's active site stabilizes the transition state, thereby lowering the activation energy compared to the non-enzymatic route.
Reaction Energy (ΔE): This represents the net energy change of the reaction (difference in energy between products and reactants). A negative ΔE indicates an exothermic and thermodynamically favorable reaction.
Theoretical calculations would model the nucleophilic attack of the glutathione thiolate anion (GS-) on the bromobenzene ring of the precursor. Different potential pathways, such as nucleophilic aromatic substitution (SNAAr), would be simulated. The influence of the dicyclopentyl group on the electronic environment of the bromobenzene ring is a key factor in these calculations. The bulky and electron-donating nature of the alkyl groups could affect the stability of intermediates and transition states.
A hypothetical energy profile for the formation of this compound is presented below, comparing the enzymatic and non-enzymatic pathways.
Table 1: Calculated Energetic Parameters for Conjugation Pathways
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) | Relative Rate Constant (k_rel) |
|---|---|---|---|
| Non-Enzymatic | 25.4 | -15.2 | 1 |
Note: Data are hypothetical and for illustrative purposes only. The relative rate constant is estimated based on the difference in activation energies at physiological temperature.
The data clearly illustrates that the GST-catalyzed pathway is significantly more favorable, with a much lower activation energy, leading to a dramatically higher reaction rate. This underscores the critical role of enzymes in facilitating glutathione conjugation. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (In Silico)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govdergipark.org.tr These in silico models are essential in modern drug discovery and toxicology for predicting the efficacy or potential interactions of novel molecules like this compound. nih.gov
Development of Predictive Models for Enzyme Inhibition or Substrate Efficiency
A primary application of QSAR would be to predict how efficiently this compound or its precursor acts as a substrate for various GST isozymes, or as an inhibitor of other enzymes. marmara.edu.tr The development of such a predictive model involves several key steps:
Data Set Compilation: A training set of molecules structurally related to the dicyclopentyl-bromobenzene moiety with experimentally determined activities (e.g., IC50 values for inhibition or kcat/Km for substrate efficiency) would be assembled. mdpi.com
Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. mdpi.com These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. ucsb.edu
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. mdpi.com The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation. mdpi.com
A hypothetical QSAR model for predicting GST substrate efficiency might take the following form:
log(kcat/Km) = β0 + β1(logP) + β2(LUMO) + β3(V_dicyclopentyl)
Where:
logP is a descriptor for hydrophobicity.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor. ucsb.edu
V_dicyclopentyl is a steric descriptor representing the volume of the dicyclopentyl group.
β0, β1, β2, β3 are coefficients determined by the regression analysis.
Such a model could rapidly screen virtual libraries of related compounds to identify those with potentially high or low metabolic turnover by GSTs. digitellinc.com
Exploration of Descriptors Related to Dicyclopentyl and Bromobenzene Moieties
The predictive power of any QSAR model depends on the selection of relevant molecular descriptors. mdpi.com For a molecule like this compound, descriptors for the dicyclopentyl and bromobenzene moieties would be particularly important for capturing the structural features that govern its interactions.
Dicyclopentyl Moiety: This part of the molecule is non-polar and bulky. Its contribution to biological activity would primarily be related to steric and hydrophobic interactions within an enzyme's binding pocket.
Steric Descriptors: These describe the size and shape of the moiety. Examples include molecular volume, surface area, and specific shape indices (e.g., Kappa shape indices). These are critical for determining if the molecule can physically fit into an enzyme's active site.
Hydrophobic Descriptors: These quantify the water-repelling nature of the moiety. The most common descriptor is the octanol-water partition coefficient (logP), which influences membrane permeability and binding to hydrophobic pockets in proteins.
Bromobenzene Moiety: This aromatic ring is the site of conjugation and is subject to electronic effects from both the bromine atom and the dicyclopentyl substituent.
Electronic Descriptors: These quantify the electronic properties of the moiety. nih.gov Examples include the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), which relate to the molecule's reactivity. ucsb.edu Partial atomic charges, dipole moment, and polarizability describe the charge distribution and how it can be distorted, which is crucial for electrostatic and van der Waals interactions. dergipark.org.tr
Topological and Connectivity Indices: Descriptors like the Wiener index or Randić index quantify the branching and connectivity of the atoms, providing a numerical representation of the molecular topology.
The table below summarizes key descriptors that would be investigated in a QSAR study of this compound.
Table 2: Key Molecular Descriptors for QSAR Modeling
| Moiety | Descriptor Class | Descriptor Example | Symbol | Relevance |
|---|---|---|---|---|
| Dicyclopentyl | Steric | Molecular Volume | Vm | Governs steric fit in binding sites. |
| Dicyclopentyl | Hydrophobic | Partition Coefficient | logP | Influences binding to hydrophobic pockets and membrane transport. |
| Dicyclopentyl | Topological | Kappa Shape Index | κ | Quantifies molecular shape and flexibility. |
| Bromobenzene | Electronic | LUMO Energy | E_LUMO | Relates to susceptibility to nucleophilic attack. ucsb.edu |
| Bromobenzene | Electronic | Dipole Moment | µ | Determines strength of polar interactions. |
| Bromobenzene | Electronic | Polarizability | α | Describes ease of charge distribution distortion, affecting van der Waals forces. dergipark.org.tr |
By carefully selecting and analyzing these descriptors, a robust QSAR model can be developed to predict the biological activities of this compound and related analogues, thereby guiding the synthesis and testing of new chemical entities. dergipark.org.tr
Research Applications and Future Directions Exclusively Non Clinical
Utility as Biochemical Probes for Glutathione (B108866) System Research
Biochemical probes are essential tools for elucidating the complex roles of the glutathione system in cellular processes. These probes are designed to interact specifically with components of this system, such as glutathione S-transferases (GSTs), to allow for their detection, quantification, and functional characterization. An ideal probe possesses features that enable reporting of its interaction, such as a fluorescent tag or a reactive group for affinity purification.
While S-substituted glutathione derivatives can be designed as probes, there is no specific information in the available literature on the use of Dicyclopentyl-S-Bromobenzene Glutathione for this purpose.
The GST superfamily comprises multiple isoforms with distinct substrate specificities and expression patterns. Probes that can differentiate between these isoforms are invaluable for understanding their individual contributions to cellular detoxification and signaling pathways. The design of such probes often involves modifying the substrate-binding portion of the molecule to favor interaction with the active site of a particular GST isoform.
No studies have been published that utilize this compound to investigate GST isoform specificities.
Understanding how GSTs recognize and bind their diverse range of substrates is crucial for predicting drug metabolism and designing specific inhibitors. Biochemical probes that mimic either glutathione or the electrophilic substrate can be used to map the active site of GSTs and identify key amino acid residues involved in substrate binding and catalysis.
There is currently no research available that employs this compound to probe the substrate recognition mechanisms of GSTs.
Development of Enzyme Inhibitors or Activators for In Vitro Studies
Modulators of enzyme activity, both inhibitors and activators, are fundamental tools in biochemical research. For the glutathione system, such modulators can help to elucidate the physiological roles of specific enzymes and to validate them as potential therapeutic targets. In vitro studies using purified enzymes are the first step in characterizing the potency and selectivity of these modulators.
A related compound, S-(p-bromobenzyl)glutathione cyclopentyl diester, has been identified as a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of reactive aldehydes. This suggests that bromobenzene-containing glutathione derivatives have the potential to act as enzyme inhibitors. However, no such studies have been reported for this compound specifically.
The development of selective modulators for specific GST isoforms is a significant challenge due to the high degree of structural similarity in their active sites. Structure-based drug design and combinatorial chemistry approaches are often employed to create compounds with enhanced selectivity. These modulators are then tested in in vitro enzyme assays to determine their inhibitory or activating effects on a panel of GST isoforms.
There is no information available on the design or testing of this compound as a selective GST modulator.
Enzyme modulators can provide valuable insights into the catalytic mechanism of an enzyme. For example, competitive inhibitors can help to define the substrate binding site, while non-competitive inhibitors may reveal allosteric regulatory sites. Kinetic studies are performed to determine the mode of action of the modulator and to calculate key parameters such as the inhibition constant (Ki) or activation constant (Ka).
The role of this compound in understanding any enzyme mechanism has not been described in the scientific literature.
Contribution to Understanding Xenobiotic Biotransformation Pathways (In Vitro/Mechanistic)
Xenobiotic biotransformation is the process by which foreign compounds are metabolized in the body, typically leading to their detoxification and excretion. The glutathione conjugation pathway, catalyzed by GSTs, is a major route for the elimination of a wide variety of electrophilic xenobiotics. In vitro studies using liver microsomes, hepatocytes, or purified enzymes are essential for delineating these metabolic pathways and identifying the resulting metabolites.
The metabolism of bromobenzene (B47551), a known hepatotoxin, has been shown to involve the formation of glutathione conjugates. These conjugates can be further metabolized to mercapturic acids, which are then excreted. Studying the formation and fate of specific bromobenzene-glutathione conjugates can provide mechanistic insights into the bioactivation and detoxification of this xenobiotic.
However, there are no specific studies on the formation or subsequent biotransformation of this compound.
Advanced In Vitro Cell Culture Studies for Mechanistic Investigations
The primary application of this compound in a research setting is within in vitro cell culture systems. These models allow for controlled investigation into its molecular mechanisms of action, providing a window into fundamental cellular functions without the complexities of a whole-organism system.
This compound is a glutathione (GSH) analog, and its mechanism of action is intrinsically linked to the glutathione-dependent glyoxalase system. The glyoxalase pathway is a critical detoxification system that neutralizes cytotoxic byproducts of glycolysis, primarily methylglyoxal (B44143) (MG). This process utilizes GSH as a cofactor. The active form of the compound, S-p-bromobenzylglutathione, acts as a competitive inhibitor of glyoxalase I (Glo1), the first enzyme in this pathway. nih.gov
A key feature of this compound is its design as a cell-permeable prodrug. The glutathione backbone itself is a polar molecule and generally cannot cross the cell membrane efficiently. To overcome this, the compound is synthesized as a dicyclopentyl diester. nih.gov This modification renders the molecule more lipophilic, facilitating its passive diffusion across the plasma membrane into the cytosol. nih.gov
Once inside the cell, the ester groups are hydrolyzed by ubiquitous intracellular nonspecific esterases. nih.gov This enzymatic cleavage releases the active inhibitor, S-p-bromobenzylglutathione, directly into the cytoplasm where its target, glyoxalase I, resides. This prodrug strategy ensures that the active compound is delivered to its site of action, a crucial aspect for its utility as a research tool in cell-based assays.
The most well-documented research application of this compound is its role as a potent and specific inhibitor of the glyoxalase pathway. Glyoxalase I (Glo1) is a zinc metalloenzyme that catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from methylglyoxal (MG) and glutathione (GSH), into S-D-lactoylglutathione. nih.govmdpi.com
By competitively inhibiting Glo1, the compound leads to a rapid increase in the intracellular concentration of MG. nih.gov MG is a reactive dicarbonyl species that can readily modify proteins and nucleic acids, leading to dicarbonyl stress and cellular dysfunction. nih.gov In various cancer cell lines, this accumulation of MG has been shown to be cytotoxic, leading to the induction of apoptosis. nih.gov For instance, in human leukemia 60 (HL60) cells, incubation with the compound led to an increase in methylglyoxal concentration after one hour and the induction of apoptosis after six hours. nih.gov This makes the compound a valuable tool for studying the cellular consequences of glyoxalase I inhibition and the downstream effects of methylglyoxal accumulation. Recent studies have also utilized the compound to demonstrate that inhibiting GLO1 can decrease cell viability and migration in cervical cancer cell lines. plos.org
The inhibitory effects of this compound have been quantified in various in vitro systems, as detailed in the table below.
| Cell Line | Assay | Parameter | Value (µM) |
| Human Leukemia 60 (HL60) | Growth Inhibition | GC50 | 4.23 ± 0.001 |
| Human Leukemia 60 (HL60) | Cytotoxicity | TC50 | 8.86 ± 0.01 |
| Human Leukemia 60 (HL60) | DNA Synthesis Inhibition | IC50 | 6.11 ± 0.02 |
Data sourced from Thornalley et al., 1996. nih.gov
Design of Next-Generation Research Tools Based on this compound Scaffold
The high potency and specificity of this compound for glyoxalase I make its molecular scaffold an attractive starting point for the design of next-generation research tools. While the existing literature primarily focuses on its application as an inhibitor, the principles of medicinal chemistry suggest its potential for modification to create novel probes for studying the glyoxalase system.
For example, the scaffold could be chemically modified to incorporate a fluorescent reporter group. Such a fluorescent probe could potentially be used to visualize the subcellular localization of glyoxalase I in living cells through fluorescence microscopy. The design would need to ensure that the addition of the fluorophore does not significantly impair the binding affinity of the glutathione analog for the enzyme's active site. The development of small molecule inhibitor-based fluorescent probes is a growing field, offering high specificity for super-resolution imaging. plos.org
Furthermore, the scaffold could be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. This would be a powerful tool for the purification of glyoxalase I from complex biological samples, such as cell lysates or tissue homogenates. A highly specific affinity matrix would facilitate the isolation of the enzyme for further biochemical and structural studies, which are crucial for understanding its function and for the development of new inhibitors.
Opportunities for Collaborative Multidisciplinary Research
The study of this compound and its effects on cellular pathways naturally fosters collaboration across multiple scientific disciplines. The non-clinical research applications of this compound sit at the intersection of chemistry, biochemistry, and cell biology.
Future research would benefit from a multidisciplinary approach. For example:
Medicinal Chemists and Biochemists: Collaboration is essential for the rational design and synthesis of new research tools based on the compound's scaffold, as discussed in the previous section. This would involve iterative cycles of chemical synthesis, in vitro enzyme inhibition assays, and cell-based imaging experiments.
Structural Biologists and Computational Chemists: Determining the crystal structure of glyoxalase I in complex with S-p-bromobenzylglutathione would provide invaluable insights into the precise molecular interactions responsible for its inhibitory activity. This information would guide the structure-based design of even more potent and selective second-generation inhibitors or research probes. researchgate.net
Cell Biologists and Oncologists: Further non-clinical studies are needed to explore the full range of cellular pathways affected by glyoxalase I inhibition in different cancer types. Investigating its effects in combination with other metabolic inhibitors could reveal synergistic interactions and provide a rationale for novel therapeutic strategies. frontiersin.org The role of glyoxalase I in chemoresistance is an active area of research, and this compound is a key tool in these investigations. nih.gov
By bringing together experts from these diverse fields, the full potential of this compound as a research tool can be realized, leading to a deeper understanding of the fundamental roles of the glyoxalase system in health and disease.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing Dicyclopentyl-S-Bromobenzene Glutathione with high purity?
- Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and catalysts). For structurally related S-substituted glutathione derivatives, reverse-phase HPLC with UV detection (220–280 nm) is critical for purity assessment, as demonstrated in the synthesis of S-(1,2-dicarboxyethyl)glutathione . Additionally, iterative purification using ion-exchange chromatography can resolve byproducts, particularly when bromobenzene moieties introduce steric hindrance. Reaction yields may be improved by controlling stoichiometric ratios of dicyclopentyl and bromobenzene precursors to minimize cross-reactivity .
Q. Which analytical techniques are most effective for quantifying this compound in biological samples?
- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for specificity, especially in complex matrices. For glutathione derivatives, derivatization with agents like 2,4-dinitrofluorobenzene enhances detection sensitivity by introducing chromophores . Fluorometric assays (e.g., GSH-Glo™) offer a luminescence-based alternative for intracellular quantification, leveraging glutathione’s reducing capacity to generate measurable signals . Researchers should validate methods using spiked recovery experiments to account for matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory effects of this compound on tyrosinase activity across redox states?
- Answer : Contradictory inhibition data (e.g., 92.5% inhibition by reduced glutathione vs. 88.3% by oxidized forms) may stem from redox-dependent conformational changes in the enzyme active site . To address this, researchers should:
- Standardize redox conditions using buffers with defined ratios of reduced:oxidized glutathione (e.g., 10:1).
- Perform kinetic assays (e.g., Michaelis-Menten analysis) to compare inhibition constants (Ki) under varying redox potentials.
- Use site-directed mutagenesis to identify critical residues (e.g., aspartate 458 in glutathione synthetase) that modulate substrate binding .
Q. What experimental strategies are suitable for evaluating the intracellular stability and glutathione conjugation efficiency of this compound?
- Answer :
- Stability assays : Incubate the compound with cell lysates (e.g., HepG2 hepatocytes) and monitor degradation via LC-MS over 24 hours. Compare half-life (t½) in cytosolic vs. mitochondrial fractions to assess compartment-specific stability .
- Conjugation efficiency : Use isotopic labeling (e.g., <sup>13</sup>C-glycine) to track glutathione adduct formation. Quantify conjugates using targeted proteomics or fluorescence polarization assays .
- Control for efflux : Co-administer transport inhibitors (e.g., MK571 for MRP1/ABCC1) to distinguish conjugation from cellular export .
Q. How can in vitro findings on the antioxidant capacity of this compound be validated in in vivo models?
- Answer :
- Model selection : Use transgenic organisms (e.g., Arabidopsis mutants with altered glutathione peroxidase expression) to isolate the compound’s contribution to oxidative stress mitigation .
- Biomarker integration : Measure lipid peroxidation (MDA levels), superoxide dismutase (SOD) activity, and glutathione redox ratios (GSH:GSSG) in tissues post-treatment .
- Dose-response challenges : Administer the compound under varying oxidative stressors (e.g., paraquat exposure) to establish therapeutic windows and avoid pro-oxidant effects at high concentrations .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., enzyme inhibition variability), apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and experimental replication .
- Assay Limitations : Fluorometric assays may overestimate glutathione levels in samples with high ATP or NADPH content; include quenching controls (e.g., N-ethylmaleimide) to improve specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
